

# Spectroscopic Data for 6-Bromoquinoline-2-carbaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	6-Bromoquinoline-2-carbaldehyde
CAS No.:	98948-91-5
Cat. No.:	B1289356

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This guide provides a comprehensive analysis of the spectroscopic data for **6-Bromoquinoline-2-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and characterization of this compound. The focus is on not only presenting the data but also explaining the underlying scientific reasoning for the observed spectral features.

## Introduction: The Significance of 6-Bromoquinoline-2-carbaldehyde

**6-Bromoquinoline-2-carbaldehyde** belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The presence of the bromine atom at the 6-position and the carbaldehyde group at the 2-position makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent research and development.

Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, connectivity, and functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR), as well as the connectivity between them.

### Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **6-Bromoquinoline-2-carbaldehyde** is based on the analysis of substituent effects on the quinoline ring system. The electron-withdrawing nature of both the bromine atom and the aldehyde group significantly influences the chemical shifts of the aromatic protons.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-CHO	9.5 - 10.5	s	-
H-3	8.2 - 8.4	d	8.0 - 9.0
H-4	7.9 - 8.1	d	8.0 - 9.0
H-5	8.0 - 8.2	d	2.0 - 3.0
H-7	7.7 - 7.9	dd	8.5 - 9.5, 2.0 - 3.0
H-8	8.3 - 8.5	d	8.5 - 9.5

### Interpretation of the $^1\text{H}$ NMR Spectrum

The predicted  $^1\text{H}$  NMR spectrum reveals several key features:

- Aldehyde Proton (H-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring. It is expected to appear as a singlet in the downfield region of the spectrum (9.5 - 10.5 ppm).

- Pyridine Ring Protons (H-3 and H-4): The protons on the pyridine ring (H-3 and H-4) are deshielded by the electronegative nitrogen atom and the aldehyde group. They are expected to appear as doublets due to ortho-coupling with each other ( $^3J \approx 8-9$  Hz).
- Benzene Ring Protons (H-5, H-7, and H-8): The protons on the benzene ring are influenced by the bromine atom.
  - H-8: This proton is ortho to the nitrogen and is significantly deshielded, appearing as a doublet due to coupling with H-7.
  - H-7: This proton is ortho to the bromine atom and meta to H-5. It will appear as a doublet of doublets due to ortho-coupling with H-8 ( $^3J \approx 8.5-9.5$  Hz) and meta-coupling with H-5 ( $^4J \approx 2-3$  Hz).
  - H-5: This proton is ortho to the ring junction and meta to the bromine atom. It is expected to appear as a doublet due to meta-coupling with H-7.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The predicted  $^{13}\text{C}$  NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	190 - 195
C-2	150 - 155
C-3	120 - 125
C-4	135 - 140
C-4a	128 - 132
C-5	130 - 135
C-6	120 - 125
C-7	130 - 135
C-8	128 - 132
C-8a	145 - 150

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

Key features of the predicted  $^{13}\text{C}$  NMR spectrum include:

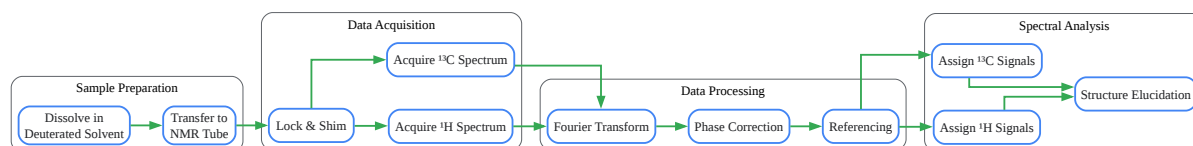
- **Carbonyl Carbon (C=O):** The aldehyde carbonyl carbon is the most deshielded carbon, appearing significantly downfield.
- **Carbons of the Pyridine Ring (C-2, C-3, C-4):** C-2, being directly attached to the aldehyde and adjacent to the nitrogen, is highly deshielded.
- **Carbons of the Benzene Ring (C-4a, C-5, C-6, C-7, C-8, C-8a):** The chemical shifts of these carbons are influenced by the bromine substituent. The carbon bearing the bromine (C-6) will show a characteristic upfield shift due to the heavy atom effect, while adjacent carbons will be deshielded.

## Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

- Sample Preparation: Dissolve 5-10 mg of **6-Bromoquinoline-2-carbaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.<sup>[1]</sup>
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected range (typically 0-200 ppm).
  - A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra correctly.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Visualization of NMR Workflow



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Caption: Workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration
3100-3000	Medium	Aromatic C-H stretch
2850-2750	Weak-Medium	Aldehyde C-H stretch (Fermi doublet)
1710-1690	Strong	C=O stretch (aromatic aldehyde)
1600-1450	Medium	Aromatic C=C ring stretch
1200-1000	Medium	C-Br stretch
900-675	Strong	Aromatic C-H out-of-plane bend

## Interpretation of the IR Spectrum

- Aromatic C-H Stretch: The presence of the quinoline ring is confirmed by the C-H stretching vibrations appearing just above  $3000\text{ cm}^{-1}$ .<sup>[2]</sup>
- Aldehyde C-H Stretch: A characteristic feature of aldehydes is the presence of two weak to medium bands for the C-H stretch, often referred to as a Fermi doublet, appearing in the  $2850\text{-}2750\text{ cm}^{-1}$  region.<sup>[3]</sup>
- Carbonyl (C=O) Stretch: The strong absorption in the  $1710\text{-}1690\text{ cm}^{-1}$  range is a clear indicator of the carbonyl group of the aromatic aldehyde. Conjugation with the quinoline ring lowers the stretching frequency compared to a saturated aldehyde.<sup>[4]</sup>
- Aromatic C=C Ring Stretch: Multiple bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region are characteristic of the carbon-carbon double bond stretching within the aromatic quinoline system.
- C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between  $1200\text{-}1000\text{ cm}^{-1}$ .
- Aromatic C-H Out-of-Plane Bending: Strong absorptions in the  $900\text{-}675\text{ cm}^{-1}$  region are due to the out-of-plane bending of the aromatic C-H bonds and can sometimes provide information about the substitution pattern of the aromatic ring.

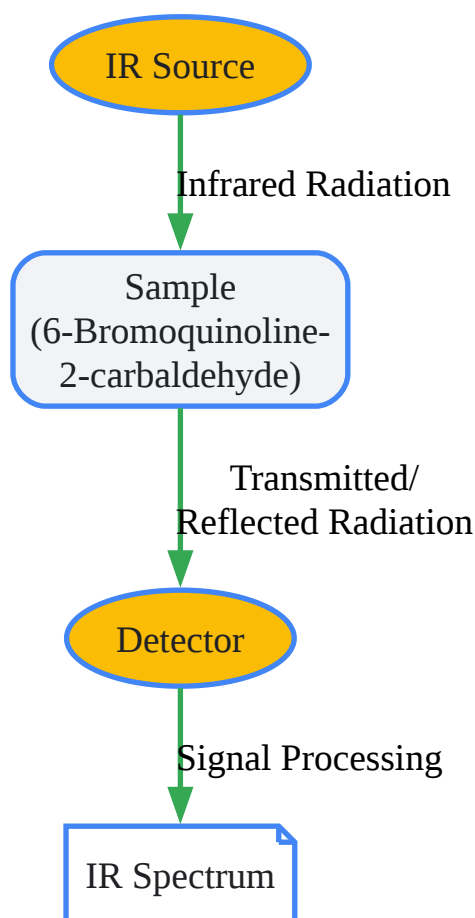
## Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of the solid **6-Bromoquinoline-2-carbaldehyde** onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

- Data Acquisition: Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Visualization of IR Spectroscopy Principle



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Caption: Principle of IR spectroscopy.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

## Predicted Mass Spectrum Data

- Molecular Ion Peak ( $M^+$ ):  $m/z = 235$  and  $237$  (due to the presence of bromine isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).
- Major Fragment Ions:
  - $m/z = 206, 208$  ( $[M-\text{CHO}]^+$ )
  - $m/z = 127$  ( $[M-\text{Br}-\text{CHO}]^+$ )
  - $m/z = 101$  ( $[\text{C}_7\text{H}_5\text{N}]^+$ )

## Interpretation of the Mass Spectrum

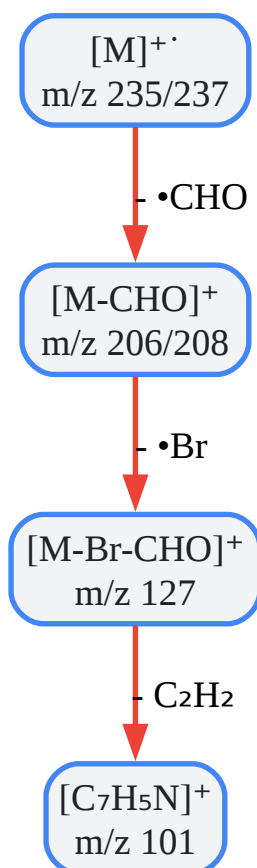
- Isotopic Pattern of Bromine: The most characteristic feature in the mass spectrum of **6-Bromoquinoline-2-carbaldehyde** will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units ( $m/z$  235 and 237). This is due to the natural isotopic abundance of bromine ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ). This isotopic signature will also be present in all fragment ions that retain the bromine atom.
- Fragmentation Pathways:
  - Loss of the Aldehyde Group: A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical ( $\bullet\text{CHO}$ ), resulting in a fragment ion at  $[M-29]^+$  ( $m/z$  206 and 208).
  - Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical ( $\bullet\text{Br}$ ), although this may be less favorable than the loss of the formyl radical.
  - Sequential Fragmentation: The  $[M-\text{CHO}]^+$  fragment can further fragment by losing a bromine radical to give an ion at  $m/z$  127.
  - Quinoline Ring Fragmentation: Further fragmentation of the quinoline ring can occur, leading to smaller, characteristic fragment ions.

## Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Visualization of Mass Spectrometry Fragmentation



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Caption: Predicted fragmentation of **6-Bromoquinoline-2-carbaldehyde**.

## Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of **6-Bromoquinoline-2-carbaldehyde**. By combining the detailed structural information from  $^1\text{H}$  and  $^{13}\text{C}$  NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of quinoline-based compounds.

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